molecular formula C19H24N2O2S B2883757 2-phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide CAS No. 1234908-03-2

2-phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2883757
CAS No.: 1234908-03-2
M. Wt: 344.47
InChI Key: QBFLTPDPJIISKW-UHFFFAOYSA-N
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Description

2-Phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide is a complex organic compound that features a phenoxy group, a thiophene ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reductive amination of 4-piperidone with thiophen-3-ylmethylamine under hydrogenation conditions.

  • Acylation Reaction: : The intermediate piperidine derivative is then acylated with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. This step forms the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

  • Reduction: : The carbonyl group in the acetamide moiety can be reduced to an amine under suitable conditions, such as using lithium aluminum hydride (LiAlH4).

  • Substitution: : The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidizing the thiophene ring.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to deprotonate nucleophiles for substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. The presence of the piperidine and thiophene rings suggests it could interact with biological targets such as receptors or enzymes.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The structural features of the compound make it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique electronic properties of the thiophene ring.

Mechanism of Action

The mechanism by which 2-phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with cellular receptors or enzymes, modulating their activity. The piperidine ring could mimic neurotransmitter structures, potentially affecting neurological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyacetamide: Lacks the piperidine and thiophene rings, making it less complex and potentially less versatile.

    Thiophene-3-carboxamide: Contains the thiophene ring but lacks the piperidine and phenoxy groups.

    N-Phenylpiperidine: Contains the piperidine ring but lacks the thiophene and phenoxy groups.

Uniqueness

2-Phenoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide is unique due to the combination of its structural features

Properties

IUPAC Name

2-phenoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c22-19(14-23-18-4-2-1-3-5-18)20-12-16-6-9-21(10-7-16)13-17-8-11-24-15-17/h1-5,8,11,15-16H,6-7,9-10,12-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFLTPDPJIISKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=CC=C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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